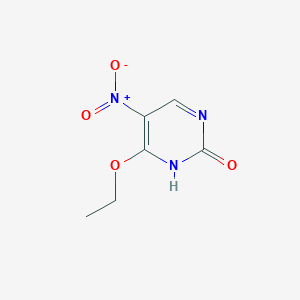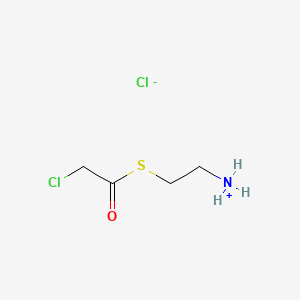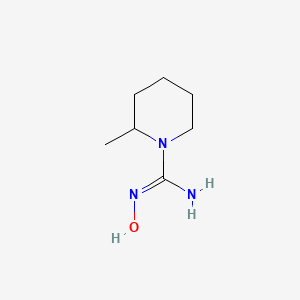
4-Ethoxy-5-nitro-1H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-nitro-1H-pyrimidin-2-one is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is known for its unique structure, which includes an ethoxy group at the 4-position and a nitro group at the 5-position of the pyrimidin-2-one ring
Preparation Methods
The synthesis of 4-Ethoxy-5-nitro-1H-pyrimidin-2-one typically involves the nitration of 4-ethoxy-2-pyrimidinone. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration at the 5-position .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
4-Ethoxy-5-nitro-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydride, and oxidizing agents such as potassium permanganate .
Scientific Research Applications
4-Ethoxy-5-nitro-1H-pyrimidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may exhibit enhanced pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-nitro-1H-pyrimidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethoxy group may also play a role in modulating the compound’s interactions with biological targets .
Comparison with Similar Compounds
4-Ethoxy-5-nitro-1H-pyrimidin-2-one can be compared with similar compounds such as:
4-Methoxy-5-nitro-1H-pyridin-2-one: This compound has a methoxy group instead of an ethoxy group.
5-Nitro-2-pyrimidinone:
4-Ethoxy-2-pyrimidinone: Lacks the nitro group, making it less reactive in certain chemical reactions compared to this compound.
The presence of both the ethoxy and nitro groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C6H7N3O4 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
6-ethoxy-5-nitro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H7N3O4/c1-2-13-5-4(9(11)12)3-7-6(10)8-5/h3H,2H2,1H3,(H,7,8,10) |
InChI Key |
SMSPPWFGSMPJAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC(=O)N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)

![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)



